molecular formula C9H14OS2 B5772929 [5-ethyl-2-(ethylthio)-3-thienyl]methanol

[5-ethyl-2-(ethylthio)-3-thienyl]methanol

Cat. No. B5772929
M. Wt: 202.3 g/mol
InChI Key: WUXNTJZTKSZGLT-UHFFFAOYSA-N
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Description

[5-ethyl-2-(ethylthio)-3-thienyl]methanol, also known as ETM, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of [5-ethyl-2-(ethylthio)-3-thienyl]methanol is not fully understood. However, studies suggest that [5-ethyl-2-(ethylthio)-3-thienyl]methanol may exert its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
[5-ethyl-2-(ethylthio)-3-thienyl]methanol has been shown to have various biochemical and physiological effects. In cancer research, [5-ethyl-2-(ethylthio)-3-thienyl]methanol has been found to inhibit the expression of oncogenes and induce the expression of tumor suppressor genes. In inflammation studies, [5-ethyl-2-(ethylthio)-3-thienyl]methanol has been shown to reduce the production of reactive oxygen species and inhibit the activation of inflammatory cells. In neurological research, [5-ethyl-2-(ethylthio)-3-thienyl]methanol has been found to protect neurons from oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using [5-ethyl-2-(ethylthio)-3-thienyl]methanol in lab experiments is its synthetic nature, which allows for precise control over its concentration and purity. However, a limitation is that [5-ethyl-2-(ethylthio)-3-thienyl]methanol is not a naturally occurring compound, which may limit its relevance to physiological processes.

Future Directions

There are several potential future directions for research on [5-ethyl-2-(ethylthio)-3-thienyl]methanol. One area of interest is the development of [5-ethyl-2-(ethylthio)-3-thienyl]methanol derivatives with improved therapeutic properties. Another area of focus is the investigation of [5-ethyl-2-(ethylthio)-3-thienyl]methanol's potential as a treatment for metabolic disorders, such as diabetes and obesity. Additionally, further studies are needed to elucidate the exact mechanism of action of [5-ethyl-2-(ethylthio)-3-thienyl]methanol and its potential effects on various signaling pathways.
Conclusion:
In conclusion, [5-ethyl-2-(ethylthio)-3-thienyl]methanol is a synthetic compound that has shown potential therapeutic effects in various areas of scientific research. Its synthesis method is well-established, and its potential applications in cancer, inflammation, and neurological disorders make it an interesting subject for further investigation. However, more research is needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

[5-ethyl-2-(ethylthio)-3-thienyl]methanol can be synthesized through a multi-step process involving the reaction of 5-ethyl-2-thiophenecarboxaldehyde with ethylmagnesium bromide, followed by the addition of sulfur and subsequent oxidation with hydrogen peroxide. The final product is purified through column chromatography.

Scientific Research Applications

[5-ethyl-2-(ethylthio)-3-thienyl]methanol has been studied for its potential therapeutic effects in various areas of scientific research, including cancer, inflammation, and neurological disorders. In cancer research, [5-ethyl-2-(ethylthio)-3-thienyl]methanol has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have demonstrated that [5-ethyl-2-(ethylthio)-3-thienyl]methanol can suppress the production of inflammatory cytokines. In neurological research, [5-ethyl-2-(ethylthio)-3-thienyl]methanol has been investigated for its potential neuroprotective effects.

properties

IUPAC Name

(5-ethyl-2-ethylsulfanylthiophen-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OS2/c1-3-8-5-7(6-10)9(12-8)11-4-2/h5,10H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXNTJZTKSZGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)SCC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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